
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is a chemical compound with the molecular formula C6H12B3Cl3 It is a boron-containing compound characterized by the presence of three boron atoms, three chlorine atoms, and three methyl groups arranged in a cyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- typically involves the reaction of boron trichloride with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{BCl}_3 + \text{(CH}_3\text{B)}_3 \rightarrow \text{C}6\text{H}{12}\text{B}_3\text{Cl}_3 ]
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced reactors and purification techniques is essential to achieve the desired quality.
化学反应分析
Types of Reactions
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The boron atoms can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alkyl or aryl derivatives.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boron hydrides or other reduced boron species.
科学研究应用
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- involves its interaction with various molecular targets. The boron atoms in the compound can form stable complexes with biomolecules, which can be exploited for therapeutic purposes. The pathways involved include:
Formation of Boron Complexes: The boron atoms can interact with nucleophilic sites in biomolecules, leading to the formation of stable complexes.
Catalytic Activity: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
相似化合物的比较
Similar Compounds
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Similar in structure but with different substituents.
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Another boron-containing compound with different functional groups.
Uniqueness
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is unique due to its specific arrangement of boron, chlorine, and methyl groups, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
194485-58-0 |
|---|---|
分子式 |
C6H12B3Cl3 |
分子量 |
223.0 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2,4,6-trimethyl-1,3,5-triborinane |
InChI |
InChI=1S/C6H12B3Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h4-6H,1-3H3 |
InChI 键 |
FEDCYFJXAMFLHB-UHFFFAOYSA-N |
规范 SMILES |
B1(C(B(C(B(C1C)Cl)C)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


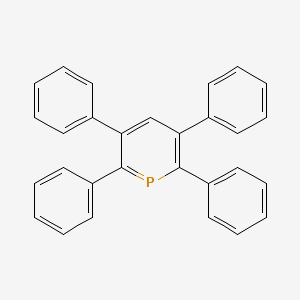
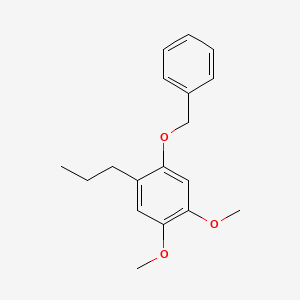
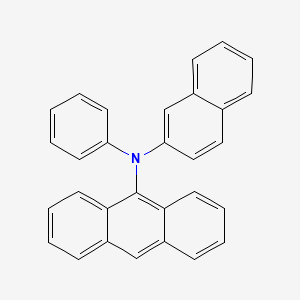

![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
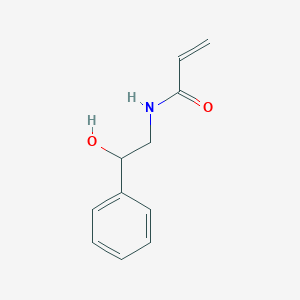
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

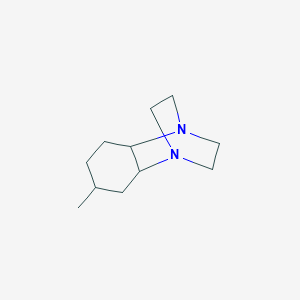
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
